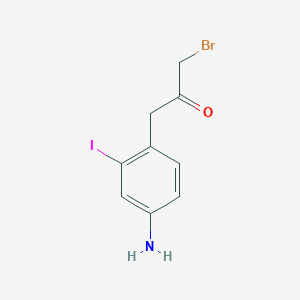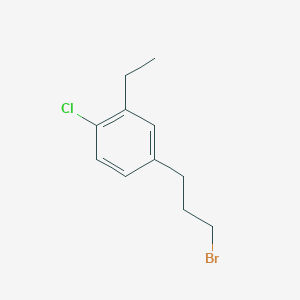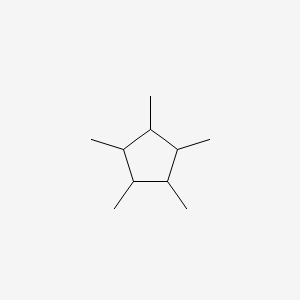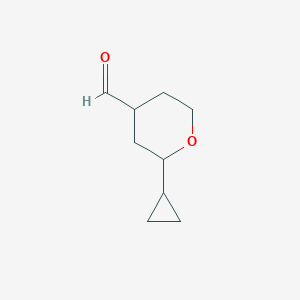![molecular formula C18H22Cl2N2O4 B14043226 (2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)
(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which is linked to two aminopropanoic acid moieties. The presence of two hydrochloride (HCl) groups further enhances its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of Aminopropanoic Acid Moieties: The biphenyl core is then functionalized with aminopropanoic acid groups through a series of amide bond formations. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Hydrochloride Addition: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropanoic acid moieties, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the biphenyl core into a more saturated structure, although this is less common.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the biphenyl core.
Aplicaciones Científicas De Investigación
(2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can act as a ligand in biochemical assays, helping to study protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl involves its interaction with specific molecular targets. The biphenyl core can intercalate with aromatic residues in proteins, while the aminopropanoic acid moieties can form hydrogen bonds with amino acid side chains. This dual interaction can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-aminopropanoic acid: A simpler analog with a single aminopropanoic acid moiety.
(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid: A related compound with a similar biphenyl core but different functional groups.
Uniqueness
The unique combination of the biphenyl core and two aminopropanoic acid moieties in (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl provides enhanced stability, solubility, and potential for diverse interactions with biological targets, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C18H22Cl2N2O4 |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[4-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C18H20N2O4.2ClH/c19-15(17(21)22)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(20)18(23)24;;/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24);2*1H/t15-,16-;;/m0../s1 |
Clave InChI |
NTZPWBXKXVZICZ-SXBSVMRRSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl.Cl |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)

![5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl](/img/structure/B14043200.png)


![(S)-1-(2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B14043212.png)



